molecular formula C42H20Cl4O14 B7799386 Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid,2',7'-dichloro-3',6'-dihydroxy-3-oxo-

Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid,2',7'-dichloro-3',6'-dihydroxy-3-oxo-

Cat. No.: B7799386
M. Wt: 890.4 g/mol
InChI Key: WHFHRELKGQJJBQ-UHFFFAOYSA-N
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Description

Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-ar-carboxylic acid,2’,7’-dichloro-3’,6’-dihydroxy-3-oxo- is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by a spiro linkage between an isobenzofuran and a xanthene moiety, with additional functional groups including carboxylic acid, dichloro, dihydroxy, and oxo groups. Its distinct structure makes it a valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-ar-carboxylic acid,2’,7’-dichloro-3’,6’-dihydroxy-3-oxo- typically involves multi-step organic reactions One common method includes the condensation of phthalic anhydride with resorcinol under acidic conditions to form the xanthene core Subsequent chlorination and hydroxylation steps introduce the dichloro and dihydroxy groups, respectively

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-ar-carboxylic acid,2’,7’-dichloro-3’,6’-dihydroxy-3-oxo- undergoes various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form quinone derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroxyl derivatives, and various substituted compounds depending on the nucleophile used.

Scientific Research Applications

Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-ar-carboxylic acid,2’,7’-dichloro-3’,6’-dihydroxy-3-oxo- has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent dye in various analytical techniques due to its strong fluorescence properties.

    Biology: Employed in bioimaging and as a marker for tracking biological processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of sensors and as a component in organic electronic devices.

Mechanism of Action

The mechanism of action of Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-ar-carboxylic acid,2’,7’-dichloro-3’,6’-dihydroxy-3-oxo- involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, altering their activity and leading to various physiological effects. Its fluorescence properties are due to the electronic transitions within the xanthene moiety, which can be exploited in imaging and sensing applications.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: Similar in structure but lacks the spiro linkage and dichloro groups.

    Rhodamine: Contains a similar xanthene core but with different functional groups.

    Eosin: Another xanthene derivative with bromine substituents instead of chlorine.

Uniqueness

Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-ar-carboxylic acid,2’,7’-dichloro-3’,6’-dihydroxy-3-oxo- is unique due to its spiro linkage, which imparts rigidity and distinct electronic properties

Properties

IUPAC Name

4-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid;2-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)terephthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H10Cl2O7/c22-13-4-11-17(6-15(13)24)30-18-7-16(25)14(23)5-12(18)19(11)10-3-8(20(26)27)1-2-9(10)21(28)29;22-13-4-11-17(6-15(13)24)30-18-7-16(25)14(23)5-12(18)19(11)9-2-1-8(20(26)27)3-10(9)21(28)29/h2*1-7,24H,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFHRELKGQJJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)Cl)O)Cl.C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)Cl)O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H20Cl4O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

890.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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